1-Methyl-1H-pyrazole-4-carbonyl chloride
CAS No.: 79583-19-0
Cat. No.: VC2435162
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79583-19-0 |
|---|---|
| Molecular Formula | C5H5ClN2O |
| Molecular Weight | 144.56 g/mol |
| IUPAC Name | 1-methylpyrazole-4-carbonyl chloride |
| Standard InChI | InChI=1S/C5H5ClN2O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3 |
| Standard InChI Key | QLBBQLJPRXPVOS-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C(=O)Cl |
| Canonical SMILES | CN1C=C(C=N1)C(=O)Cl |
Introduction
Chemical Identity and Physical Properties
1-Methyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic organic compound characterized by a five-membered pyrazole ring with two adjacent nitrogen atoms, a methyl group attached to one nitrogen, and a carbonyl chloride functional group at the 4-position. This structure provides the compound with unique reactivity that makes it valuable in various synthetic applications.
Chemical Identifiers and Structural Information
The compound is clearly identified through multiple standardized chemical identifiers, as summarized in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 1-methylpyrazole-4-carbonyl chloride |
| CAS Registry Number | 79583-19-0 |
| Molecular Formula | C5H5ClN2O |
| Molecular Weight | 144.56 g/mol |
| Canonical SMILES | CN1C=C(C=N1)C(=O)Cl |
| InChI | InChI=1S/C5H5ClN2O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3 |
| InChI Key | QLBBQLJPRXPVOS-UHFFFAOYSA-N |
This comprehensive identification system allows for accurate tracking and referencing of the compound across different chemical databases and literature sources .
Physical Characteristics
The physical state and appearance of 1-Methyl-1H-pyrazole-4-carbonyl chloride are important considerations for its handling and application in laboratory settings. The compound is typically supplied in purities of 97% or higher, suitable for research and synthetic applications . It is commonly packaged in amber glass bottles to protect it from light-induced degradation, suggesting photosensitivity that should be considered during storage and handling .
Structural Features and Chemical Behavior
The distinctive structural features of 1-Methyl-1H-pyrazole-4-carbonyl chloride significantly influence its chemical behavior and applications in organic synthesis.
Pyrazole Ring System
The pyrazole core of the molecule consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This aromatic system contributes to the compound's stability while providing a scaffolding structure that is prevalent in many bioactive compounds. The methylation at the N1 position influences the electronic distribution within the ring, affecting both the stability and reactivity of the molecule.
Carbonyl Chloride Functionality
The carbonyl chloride group (acyl chloride) at the 4-position of the pyrazole ring is the most reactive site in the molecule. This functional group readily undergoes nucleophilic substitution reactions, making it an excellent precursor for the formation of various derivatives including amides, esters, and thioesters. The high reactivity of the carbonyl chloride group is due to both the electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion .
Synthesis Methodologies
The preparation of 1-Methyl-1H-pyrazole-4-carbonyl chloride typically follows established synthetic routes, with variations depending on the scale and specific application requirements.
Laboratory Scale Preparation
The most common synthetic approach involves the chlorination of the corresponding carboxylic acid precursor. This reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent, as demonstrated in published procedures .
The general reaction sequence can be described as follows:
-
Starting with 1-methyl-1H-pyrazole-4-carboxylic acid
-
Treatment with thionyl chloride, often in a solvent such as 1,2-dichloroethane
-
Addition of a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction
-
Heating the reaction mixture (typically at 95°C for 4 hours)
-
Isolation of the product through appropriate workup procedures
The catalytic role of DMF in this transformation involves the formation of a Vilsmeier-type intermediate, which enhances the reactivity of thionyl chloride toward the carboxylic acid group .
Optimization and Scale-Up Considerations
When scaling up the synthesis of 1-Methyl-1H-pyrazole-4-carbonyl chloride, several factors require careful consideration to maintain yield and purity:
-
Temperature control: The exothermic nature of the chlorination reaction necessitates careful temperature management, especially at larger scales.
-
Reaction time: Monitoring the reaction progress is essential to ensure complete conversion while avoiding unwanted side reactions.
-
Moisture exclusion: Given the reactivity of both thionyl chloride and the product with water, anhydrous conditions are crucial throughout the process.
-
Purification strategy: The compound's sensitivity to moisture complicates purification procedures, often necessitating anhydrous techniques.
Chemical Reactivity Profile
The reactivity of 1-Methyl-1H-pyrazole-4-carbonyl chloride is primarily governed by the electrophilic carbonyl carbon, which readily undergoes nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The carbonyl chloride functionality exhibits high reactivity toward various nucleophiles, making it valuable in diverse synthetic transformations:
-
Reaction with amines: Forms amide derivatives, which are important structural motifs in pharmaceuticals and natural products.
-
Reaction with alcohols: Produces ester compounds, useful in fragrance chemistry and as protecting groups.
-
Reaction with thiols: Generates thioester linkages, which have applications in biochemical studies and materials science.
These reactions typically proceed readily under mild conditions, often requiring only a base (such as triethylamine) to neutralize the hydrochloride byproduct.
Application in Complex Molecule Synthesis
A specific example of the compound's synthetic utility is demonstrated in the preparation of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide. In this synthesis, the carbonyl chloride reacts with pyridin-2-amine in the presence of triethylamine as a base and dichloromethane as solvent at room temperature for 6 hours . This example illustrates how the compound serves as a crucial intermediate in constructing more complex molecular structures with potential biological activities.
Applications in Research and Development
The versatility of 1-Methyl-1H-pyrazole-4-carbonyl chloride has led to its adoption across various research and development domains.
Pharmaceutical Research
In medicinal chemistry, this compound serves as a valuable building block for constructing drug candidates, particularly those targeting:
-
Antimicrobial agents: The pyrazole scaffold is present in numerous antibacterial and antifungal compounds.
-
Anti-inflammatory drugs: Pyrazole derivatives have shown promising anti-inflammatory properties.
-
Anticancer therapeutics: Several pyrazole-containing compounds exhibit antitumor activities.
The ability to easily functionalize the carbonyl chloride group allows medicinal chemists to create diverse compound libraries for biological screening and structure-activity relationship studies.
Agrochemical Development
The pyrazole core structure appears in several commercially important agrochemicals, including pesticides and fungicides. 1-Methyl-1H-pyrazole-4-carbonyl chloride provides a convenient route to synthesize novel pyrazole derivatives with potential agricultural applications, particularly in crop protection.
Materials Science
Pyrazole-containing polymers and materials have applications in areas such as:
-
Coordination chemistry: Pyrazoles form stable complexes with various metals
-
Photochemical materials: Modified pyrazoles can exhibit interesting photophysical properties
-
Functional polymers: Incorporation of pyrazole units can impart specific properties to polymeric materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume